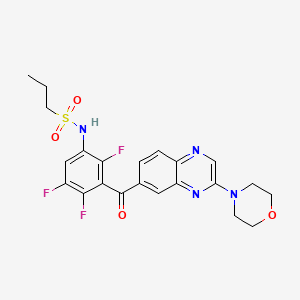

Uplarafenib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H21F3N4O4S |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide |

InChI |

InChI=1S/C22H21F3N4O4S/c1-2-9-34(31,32)28-17-11-14(23)20(24)19(21(17)25)22(30)13-3-4-15-16(10-13)27-18(12-26-15)29-5-7-33-8-6-29/h3-4,10-12,28H,2,5-9H2,1H3 |

InChI Key |

HAYBWDINAFTFCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=C(C(=C1F)C(=O)C2=CC3=NC(=CN=C3C=C2)N4CCOCC4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Assessment of RAF Inhibition in Glioblastoma Models: A Technical Overview

A Note on "Uplarafenib": The term "this compound" does not correspond to a known therapeutic agent in scientific literature or clinical trial databases. It is presumed to be a typographical error. This guide focuses on two relevant classes of RAF-targeting agents with significant preclinical data in glioblastoma: the multi-kinase inhibitor Regorafenib and specific BRAF inhibitors such as Dabrafenib and Vemurafenib, which are often investigated in the context of BRAF V600E-mutant glioblastoma.

Regorafenib: A Multi-Kinase Inhibitor in Glioblastoma

Regorafenib is an oral multi-kinase inhibitor that targets a range of kinases involved in oncogenesis, tumor microenvironment, and angiogenesis.[1][2][3] Its mechanism of action in glioblastoma involves the inhibition of key signaling pathways that drive tumor growth and vascularization.[4]

Signaling Pathways Targeted by Regorafenib

The following diagram illustrates the primary signaling pathways inhibited by Regorafenib.

Quantitative Preclinical Data for Regorafenib in Glioblastoma Models

Table 1: In Vitro Activity of Regorafenib in Glioblastoma Cell Lines

| Cell Line | Type | IC50 (µM) | Reference |

| A172 | Glioblastoma | 2.4 | [5] |

| U87 | Glioblastoma | 6.3 | [5] |

| GSC#1 | Glioma Stem Cell | 4.7 | [5] |

| GSC#61 | Glioma Stem Cell | 6.2 | [5] |

| GSC#83 | Glioma Stem Cell | 5.4 | [5] |

| GSC#450 | Glioma Stem Cell | 3.3 | [5] |

| GSC#366 | Glioma Stem Cell | 6.2 | [5] |

| GSC#439 | Glioma Stem Cell | 3.5 | [5] |

Table 2: In Vivo Efficacy of Regorafenib in Glioblastoma Xenograft Models

| Model | Cell Line | Dosage | Key Outcomes | Reference |

| Rat Xenograft | GS9L | Not Specified | Inhibition of tumor angiogenesis and cell proliferation. | [6] |

| Nude Mice | U87 | 20 mg/kg/day | Higher tumor growth inhibition than 500 µM temozolomide; significantly prolonged survival in an orthotopic model. | [7] |

| Nude Mice | GC1 | 30 mg/kg/day (oral) | Inhibition of tumor growth and vascularization. | [8] |

| Immunosuppressed Mice | U87 | Dose-dependent | Significant reduction in tumor size, weight, and growth rate; reduced Ki67 expression; extended survival. | [1][2] |

Experimental Protocols: Regorafenib in Glioblastoma Models

In Vitro Cell Viability Assay: Glioblastoma cell lines (U87 and A172) and patient-derived glioma stem cells (GSCs) are seeded in 96-well plates.[5] After a 24-hour incubation period, cells are treated with varying concentrations of regorafenib.[5] Cell viability is assessed after 72 hours using an MTS assay, and IC50 values are calculated.[5]

In Vivo Xenograft Study: Human glioblastoma cells (e.g., U87) are subcutaneously or orthotopically implanted into immunocompromised mice.[1][2][7] Once tumors reach a specified volume, mice are randomized into control (vehicle) and treatment groups.[7] Regorafenib is administered orally at a specified dose and schedule (e.g., 20 mg/kg/day).[7] Tumor volume and body weight are measured regularly.[7] At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., Ki67 staining for proliferation, CD31 for angiogenesis).[1][8]

Experimental Workflow: Glioblastoma Xenograft Model

BRAF Inhibitors in BRAF V600E-Mutant Glioblastoma

BRAF V600E mutations are found in a subset of glioblastomas, particularly in younger patients and in the epithelioid subtype.[9] For these tumors, targeted therapy with BRAF inhibitors like Dabrafenib and Vemurafenib is a promising strategy.

Signaling Pathway Targeted by BRAF Inhibitors

The primary target of these drugs is the mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively activated by the BRAF V600E mutation.

Preclinical Data for BRAF Inhibitors in Glioblastoma Models

Preclinical studies have demonstrated that while BRAF inhibitor monotherapy can transiently inhibit MAPK signaling, combination therapy with a MEK inhibitor provides more durable suppression of the pathway and greater antitumor activity.

Table 3: Preclinical Efficacy of BRAF Inhibitors in BRAF V600E-Mutant Glioblastoma Models

| Model | Treatment | Key Outcomes | Reference |

| Orthotopic Murine Glioma | Dabrafenib Monotherapy | Transient inhibition of MAPK signaling. | |

| Orthotopic Murine Glioma | Dabrafenib + Trametinib (MEK inhibitor) | Durable suppression of the MAPK pathway, effective suppression of in vivo tumor growth, significant survival benefit over control and monotherapy. | |

| Epithelioid GBM Xenograft | Vemurafenib + Cobimetinib (MEK inhibitor) | Dramatic response and prolonged survival in a patient-derived xenograft model. | [9] |

Experimental Protocols: BRAF Inhibitors in Glioblastoma Models

In Vitro Cell Viability: BRAF V600E-mutant glioblastoma cells are seeded in 96-well plates and treated with BRAF inhibitors (e.g., vemurafenib) with or without a MEK inhibitor for 72 hours.[9] Cell viability is then assessed using assays such as WST-8.[9]

Orthotopic Murine Model: BRAF V600E-mutant glioma cells are stereotactically injected into the brains of immunodeficient mice. Tumor growth is monitored by bioluminescence imaging or MRI. Mice are then treated with a BRAF inhibitor, a MEK inhibitor, the combination, or a vehicle control. Survival is monitored, and brain tissue is collected for histological and molecular analysis at the study endpoint.

References

- 1. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Glioblastoma Cells Response to Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Exploring Regorafenib Responsiveness and Uncovering Molecular Mechanisms in Recurrent Glioblastoma Tumors through Longitudinal In Vitro Sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dramatic response of BRAF V600E-mutant epithelioid glioblastoma to combination therapy with BRAF and MEK inhibitor: establishment and xenograft of a cell line to predict clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Uplarafenib in the MAPK Signaling Pathway: An In-depth Technical Guide

An Important Note on the Subject of this Guide:

Initial research for a compound named "Uplarafenib" did not yield any publicly available scientific literature or clinical trial data. It is possible that this name is a very early-stage internal designation, a misspelling of another compound, or not a recognized therapeutic agent.

To fulfill the detailed requirements of this technical guide for an in-depth analysis of a kinase inhibitor targeting the MAPK pathway, we will focus on Regorafenib . Regorafenib is a well-documented, clinically approved multi-kinase inhibitor known to target key components of the MAPK pathway, including BRAF. The extensive preclinical and clinical data available for Regorafenib allow for a comprehensive guide that meets the specified requirements for data presentation, experimental protocols, and pathway visualization.

Introduction to the MAPK Signaling Pathway and Therapeutic Intervention

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in key protein kinases such as RAS and RAF, is a hallmark of many human cancers.[3] The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are central components of this pathway, acting as upstream activators of MEK, which in turn activates ERK.[1] Constitutive activation of the MAPK pathway due to mutations, such as the BRAF V600E mutation, is a major driver of oncogenesis in various malignancies, including melanoma, colorectal cancer, and thyroid cancer.[3]

Targeted inhibition of key kinases within the MAPK pathway has become a cornerstone of precision oncology.[2] Small molecule inhibitors that target BRAF and MEK have demonstrated significant clinical benefit in patients with BRAF-mutant cancers.[2][4] Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[5] Its targets include BRAF, a key kinase in the MAPK pathway.[5] This guide provides a detailed technical overview of Regorafenib's interaction with the MAPK signaling pathway, supported by preclinical and clinical data.

Regorafenib: Mechanism of Action and Kinase Selectivity

Regorafenib functions as a type II kinase inhibitor, binding to the "DFG-out" inactive conformation of the kinase. This mode of inhibition can be effective against both wild-type and some mutant forms of kinases.

Kinase Inhibition Profile of Regorafenib

Regorafenib exhibits a broad spectrum of kinase inhibition. The following table summarizes its inhibitory activity against key kinases, including components of the MAPK pathway and other important oncogenic drivers.

| Kinase Target | IC50 / Kd (nM) | Assay Type | Reference |

| BRAF | ≤100 (Kd) | Biochemical | [6] |

| BRAF V600E | ≤100 (Kd) | Biochemical | [6] |

| VEGFR1 | ≤100 (Kd) | Biochemical | [6] |

| VEGFR2 | ≤100 (Kd) | Biochemical | [6] |

| VEGFR3 | ≤100 (Kd) | Biochemical | [6] |

| KIT | ≤100 (Kd) | Biochemical | [6] |

| PDGFR-α | ≤100 (Kd) | Biochemical | [6] |

| PDGFR-β | ≤100 (Kd) | Biochemical | [6] |

| FGFR1 | ≤100 (Kd) | Biochemical | [6] |

| RET | ≤100 (Kd) | Biochemical | [6] |

| TIE2 | ≤100 (Kd) | Biochemical | [6] |

Data presented as dissociation constants (Kd) from a kinase selectivity profile.[6]

Role of Regorafenib in the MAPK Signaling Pathway

Regorafenib's primary interaction with the MAPK pathway is through its inhibition of RAF kinases. By binding to and inhibiting BRAF (both wild-type and V600E mutant), Regorafenib blocks the phosphorylation and activation of MEK, which in turn prevents the activation of ERK. The downstream consequences of this inhibition include decreased cell proliferation and induction of apoptosis in tumor cells dependent on MAPK signaling.

References

- 1. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRAF inhibitors in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. Regorafenib for gastrointestinal malignancies : from preclinical data to clinical results of a novel multi-target inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of GDC-0879, a Pan-RAF Inhibitor

Disclaimer: Information regarding a compound specifically named "Uplarafenib" is not publicly available at this time. This guide will focus on the well-documented pan-RAF inhibitor, GDC-0879, as a representative example of this class of targeted cancer therapies. The principles of discovery, synthesis, and mechanism of action detailed herein are broadly applicable to other pan-RAF inhibitors.

Introduction

The RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in the BRAF gene, is a key driver in a significant portion of human cancers, most notably melanoma.[1] While first-generation BRAF inhibitors targeting the V600E mutation have shown clinical efficacy, the development of resistance, often mediated by the reactivation of the MAPK pathway through other RAF isoforms (ARAF and CRAF), has necessitated the development of new therapeutic strategies.[3][4][5] Pan-RAF inhibitors, which target all three RAF isoforms, represent a promising approach to overcome this resistance and provide more durable clinical responses.[3][4][6] GDC-0879 is a potent and selective pan-RAF inhibitor that has been instrumental in understanding the biology of RAF signaling and the development of next-generation inhibitors.[7][8][9]

Discovery of GDC-0879

The discovery of GDC-0879 stemmed from a rational drug design approach aimed at identifying potent inhibitors of RAF kinases. The development of GDC-0879, a highly selective and orally bioavailable small-molecule RAF inhibitor, was a significant step in targeting oncogenic BRAF signaling.[8] Preclinical studies demonstrated that the antitumor efficacy of GDC-0879 is predicted by the BRAF V600E mutational status and is associated with sustained suppression of the ERK/MAPK pathway.[8]

Synthesis of GDC-0879

While the specific, detailed synthesis protocol for GDC-0879 is proprietary, the general synthesis of similar small molecule kinase inhibitors, such as sorafenib and regorafenib, provides insight into the likely chemical strategies employed.[10][11] These syntheses often involve a multi-step process culminating in the formation of a bi-aryl urea structure, a common pharmacophore in kinase inhibitors.[10][11]

A generalized synthetic approach would likely involve:

-

Synthesis of key intermediates: This would include the preparation of substituted aniline and picolinamide fragments.

-

Urea bond formation: The final step would involve the coupling of these intermediates to form the characteristic urea linkage.

Mechanism of Action

GDC-0879 is a potent inhibitor of both BRAF and CRAF kinases.[9] In cells with the BRAF V600E mutation, GDC-0879 effectively inhibits the constitutively active monomeric BRAF, leading to the suppression of downstream MEK and ERK phosphorylation and subsequent inhibition of cell proliferation.[8][9]

However, in BRAF wild-type cells, particularly those with upstream RAS mutations, the activity of GDC-0879 can be more complex. In these contexts, some RAF inhibitors can paradoxically activate the MAPK pathway by promoting the dimerization of RAF isoforms.[6][12] GDC-0879 has been shown to stabilize BRAF-CRAF heterodimers, which can lead to MEK activation in certain cellular contexts.[13] This paradoxical activation is a key consideration in the development and clinical application of pan-RAF inhibitors.

Signaling Pathway

The canonical RAS-RAF-MEK-ERK signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases. Activated RAF phosphorylates and activates MEK, which then phosphorylates and activates ERK. Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell growth and survival.[2]

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by GDC-0879.

Preclinical Data

Preclinical studies have provided significant insights into the activity of GDC-0879.

In Vitro Activity

GDC-0879 demonstrates potent inhibition of BRAF V600E and CRAF in biochemical assays. Cellular assays confirm its ability to inhibit the phosphorylation of MEK and ERK in BRAF V600E mutant cancer cell lines.

| Parameter | Value | Cell Line | Reference |

| BRAFV600E IC50 | 0.13 nM | A375, Colo205 | [9] |

| Cellular pERK IC50 | 63 nM | Not Specified | [9] |

| pMEK1 Inhibition IC50 | 59 nM | A375 | [9] |

| pMEK1 Inhibition IC50 | 29 nM | Colo205 | [9] |

| Malme3M IC50 | 0.75 µM | Malme3M | [9] |

In Vivo Activity

In mouse xenograft models using BRAF V600E mutant cancer cell lines, orally administered GDC-0879 led to significant and sustained tumor growth inhibition.[8] Pharmacodynamic studies in these models showed a strong correlation between tumor growth inhibition and the suppression of ERK phosphorylation.[8] However, in some KRAS-mutant tumor models, GDC-0879 administration led to a decreased time to progression, highlighting the context-dependent effects of the inhibitor.[8][9]

Experimental Protocols

General Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of GDC-0879 or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

-

Data Analysis: Luminescence or absorbance is measured, and the data is normalized to the vehicle control to determine the half-maximal inhibitory concentration (IC50).

Caption: A generalized workflow for determining the anti-proliferative activity of a compound.

Western Blotting for Phospho-ERK

-

Cell Lysis: Cells treated with GDC-0879 are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

Conclusion

GDC-0879 is a foundational pan-RAF inhibitor that has been crucial for elucidating the complexities of RAF signaling in cancer. While it has demonstrated potent anti-tumor activity in preclinical models of BRAF V600E-mutant cancers, the phenomenon of paradoxical pathway activation in BRAF wild-type contexts underscores the importance of careful patient selection and the potential for combination therapies. The ongoing development of novel pan-RAF inhibitors with improved properties, such as reduced paradoxical activation, holds great promise for the treatment of a broader range of RAF- and RAS-driven cancers. The insights gained from the study of GDC-0879 continue to guide the design and clinical development of the next generation of targeted cancer therapeutics.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GDC-0879, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

Uplarafenib's Engagement with BRAF: A Technical Deep Dive into Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Uplarafenib, a potent and selective inhibitor of the BRAF kinase, is a promising therapeutic agent in the landscape of targeted cancer therapy. As a pivotal component of the mitogen-activated protein kinase (MAPK) signaling pathway, the BRAF protein, when mutated, can become a driver of oncogenesis in various cancers, most notably in melanoma.[1][2] This technical guide provides an in-depth exploration of this compound's interaction with its primary target, the BRAF protein, with a focus on its binding affinity, the experimental methodologies used to determine these interactions, and the broader context of its mechanism of action within the MAPK pathway.

Core Mechanism of Action: Targeting the MAPK Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[3][4] In many cancers, mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth and tumor progression.[1][2] this compound is designed to selectively bind to and inhibit the activity of these mutated BRAF proteins, thereby blocking downstream signaling and impeding tumor growth.[1]

Below is a diagram illustrating the canonical MAPK signaling pathway and the point of intervention for BRAF inhibitors like this compound.

Target Protein Binding Affinity

While specific quantitative binding affinity data for this compound (such as Kd, IC50, or Ki values) is not extensively available in the public domain as of the latest literature review, we can infer its high affinity and selectivity based on its progression to Phase 3 clinical trials for BRAF V600 mutation-positive cancers.[1] For comparative purposes, the table below summarizes the binding affinities of other well-characterized BRAF inhibitors against the BRAF V600E mutant and wild-type (WT) BRAF. This data provides a benchmark for the potency expected from a clinically advanced BRAF inhibitor like this compound.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Vemurafenib (PLX4032) | BRAFV600E | Enzymatic Assay | 31 | [PLX4032 paper] |

| c-RAF-1 (activated) | Enzymatic Assay | 6.7 | [3] | |

| Dabrafenib (GSK2118436) | BRAFV600E | Enzymatic Assay | 0.8 | [GSK2118436 paper] |

| WT BRAF | Enzymatic Assay | 3.2 | [GSK2118436 paper] | |

| Encorafenib (LGX818) | BRAFV600E | Cell-based Assay | 3.4 - 58 | [5] |

| PLX4720 | BRAFV600E | Enzymatic Assay | 13 | [3] |

| WT BRAF | Enzymatic Assay | 140 | [PLX4720 paper] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols for Binding Affinity Determination

The determination of a drug's binding affinity to its target protein is a critical step in drug discovery and development. A commonly employed method for studying kinase inhibitors like this compound is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay . This robust and high-throughput method allows for the sensitive measurement of molecular interactions in a homogeneous format.

Generalized TR-FRET Assay Protocol for BRAF Kinase Inhibition

This protocol provides a detailed methodology for a typical TR-FRET assay to determine the IC50 of a BRAF inhibitor.

Objective: To measure the in vitro potency of a test compound (e.g., this compound) in inhibiting the phosphorylation of a MEK substrate by the BRAF V600E kinase.

Materials:

-

Recombinant human BRAF V600E enzyme

-

Recombinant human MEK1 (inactive) as a substrate

-

ATP (Adenosine triphosphate)

-

TR-FRET detection reagents:

-

Europium-labeled anti-phospho-MEK antibody (Donor)

-

Allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-GST, if MEK is GST-tagged) (Acceptor)

-

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compound (this compound) serially diluted in DMSO

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Experimental Workflow:

Procedure:

-

Compound Plating: A 2 µL aliquot of the serially diluted test compound in DMSO is dispensed into the wells of a 384-well plate. Control wells containing DMSO only (for high signal) and a known potent BRAF inhibitor (for low signal) are also included.

-

Enzyme and Substrate Addition: A 4 µL mixture of BRAF V600E enzyme and MEK1 substrate in assay buffer is added to each well. The plate is then incubated for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of 4 µL of ATP in assay buffer to each well. The final ATP concentration should be at or near the Km for ATP of the BRAF enzyme. The plate is then incubated for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: The reaction is stopped, and the signal is detected by adding 10 µL of the TR-FRET detection reagent mixture (containing both the Europium-labeled and APC-labeled antibodies) in a buffer containing EDTA. The plate is incubated for at least 60 minutes at room temperature to allow for antibody binding to the substrate.

-

Data Acquisition: The plate is read on a TR-FRET compatible plate reader. The reader excites the Europium donor at ~340 nm and measures the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (APC emission, resulting from FRET).

-

Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated. The percentage of inhibition is determined relative to the high and low controls. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Preclinical Evaluation Workflow for a BRAF Inhibitor

The development of a targeted therapy like this compound involves a rigorous preclinical evaluation process to assess its efficacy, selectivity, and safety before it can proceed to clinical trials. The following diagram outlines a typical preclinical workflow for a BRAF inhibitor.

Conclusion

This compound represents a significant advancement in the targeted therapy of BRAF-mutant cancers. Its high affinity and selectivity for the BRAF kinase, a key driver in the MAPK signaling pathway, underscore its therapeutic potential. While specific binding affinity data for this compound remains proprietary, the established methodologies and the comparative data from other BRAF inhibitors provide a solid framework for understanding its mechanism of action. The continued clinical investigation of this compound will further elucidate its role in the evolving landscape of precision oncology.

References

- 1. Biochemical, Biophysical, and Computational Characterization of RAF Dimer Inhibition and Paradoxical Activation by Diverse RAF Inhibitors [dash.harvard.edu]

- 2. biorxiv.org [biorxiv.org]

- 3. pnas.org [pnas.org]

- 4. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Uplarafenib-BRAF Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uplarafenib, also known as B-Raf IN 10, is a potent, small-molecule inhibitor targeting the RAF kinase family, with significant activity against BRAF and its oncogenic mutants, such as BRAF V600E.[1] The BRAF kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers, including melanoma, colorectal cancer, and thyroid cancer.[2][3][4] The V600E mutation, in particular, leads to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation and survival.[5] This guide provides an in-depth technical overview of the structural and functional aspects of the interaction between this compound and the BRAF kinase.

Quantitative Analysis of this compound Activity

This compound has demonstrated potent inhibitory activity against wild-type and mutant forms of BRAF, as well as other kinases. The following table summarizes the available quantitative data on its inhibitory effects.

| Target | Assay Type | Metric | Value | Reference |

| BRAF | In vitro kinase assay | % Inhibition @ 1 µM | >89% | [1] |

| BRAF V600E | In vitro kinase assay | % Inhibition @ 1 µM | >89% | [1] |

| BRAF | In vitro kinase assay | IC₅₀ | 50–100 nM | [1] |

| BRAF V600E | In vitro kinase assay | IC₅₀ | <50 nM | [1] |

| A375 (BRAF V600E) | Cell proliferation assay | IC₅₀ | <500 nM | [1] |

| SK-MEL-28 (BRAF V600E) | Cell proliferation assay | IC₅₀ | <500 nM | [1] |

| CHL-1 (BRAF wild-type) | Cell proliferation assay | Minimal activity | - | [1] |

| SK-MEL-31 (BRAF wild-type) | Cell proliferation assay | Minimal activity | - | [1] |

The RAS-RAF-MEK-ERK Signaling Pathway

The MAPK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus, regulating key cellular processes like proliferation, differentiation, and survival.[2] In a normal physiological state, the activation of RAF kinases is tightly controlled. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate the small GTPase RAS.[4] Activated, GTP-bound RAS recruits RAF kinases to the cell membrane, where they are activated through a complex process involving dimerization and phosphorylation.[4][6] Activated BRAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[7] Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors.[8]

Structural Basis of this compound-BRAF Interaction

While a specific co-crystal structure of this compound bound to BRAF is not publicly available in the Protein Data Bank (PDB) as of this writing, the mechanism of binding can be inferred from its classification as a small-molecule inhibitor and the known structural biology of other BRAF inhibitors.

BRAF inhibitors are broadly classified based on the conformational state of the kinase they bind to. The activation of the BRAF kinase domain involves a conformational change in the activation segment, which is regulated by the position of the DFG motif and the αC helix.

-

Type I inhibitors bind to the active conformation of the kinase ("DFG-in", "αC-in").

-

Type II inhibitors bind to the inactive conformation ("DFG-out").

-

Type I½ inhibitors bind to a "DFG-in" but "αC-out" conformation.[4]

Given that this compound is a potent ATP-competitive inhibitor, it is expected to bind within the ATP-binding pocket of the BRAF kinase domain. The specific interactions will be dictated by its chemical structure, N-{2,4,5-trifluoro-3-[3-(morpholin-4-yl)quinoxaline-6-carbonyl]phenyl}propane-1-sulfonamide.[1] These interactions likely involve hydrogen bonds with the hinge region of the kinase, as well as hydrophobic interactions within the pocket. The sulfonamide group is a common feature in many BRAF inhibitors and often plays a key role in their binding affinity and selectivity.[9]

Experimental Workflow for BRAF Inhibitor Screening

The discovery and characterization of BRAF inhibitors like this compound typically follow a structured experimental workflow. This process begins with high-throughput screening to identify initial hits, followed by a series of assays to determine potency, selectivity, and cellular activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the context of BRAF inhibitor research.

In Vitro Kinase Assay (for IC₅₀ Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Reagents and Materials:

-

Purified recombinant BRAF or BRAF V600E kinase.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays).

-

Substrate (e.g., inactive MEK1).

-

This compound or other test compounds at various concentrations.

-

96-well or 384-well plates.

-

Detection reagents (e.g., phosphospecific antibody for MEK, or ADP-Glo™ Kinase Assay system).

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the purified BRAF kinase to the wells of the assay plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (MEK1) and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate or the amount of ADP produced.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

-

Reagents and Materials:

-

BRAF V600E mutant cell lines (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines (e.g., CHL-1, SK-MEL-31).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

This compound or other test compounds.

-

96-well cell culture plates.

-

Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or crystal violet).

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

After the incubation period, measure cell viability using a chosen method. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

X-ray Crystallography of BRAF-Inhibitor Complex

This technique is used to determine the three-dimensional structure of the BRAF kinase in complex with an inhibitor, providing detailed insights into the binding mode.

-

Protein Expression and Purification:

-

Express a construct of the human BRAF kinase domain (often with mutations to improve stability and crystallization) in a suitable expression system (e.g., E. coli or insect cells).

-

Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

-

Complex Formation and Crystallization:

-

Incubate the purified BRAF protein with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding site.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement with a known BRAF structure as a search model.

-

Build the model of the BRAF-inhibitor complex into the electron density map and refine the structure to achieve good agreement with the experimental data.

-

Analyze the final structure to identify the key interactions between the inhibitor and the protein.

-

References

- 1. medkoo.com [medkoo.com]

- 2. The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to the Off-Target Kinase Activity Profile of BRAF Inhibitors: A Representative Analysis Using Regorafenib

Disclaimer: As of late 2025, detailed, publicly available off-target kinase activity profiles and kinome scan data for Uplarafenib are limited. To provide a comprehensive technical guide that adheres to the structural and content requirements of your request, this document utilizes publicly available data for Regorafenib , a well-characterized multi-kinase inhibitor that also targets the BRAF kinase. This information is presented as a representative example to illustrate the kind of data, experimental protocols, and pathway analyses relevant to understanding the off-target effects of a BRAF inhibitor.

Introduction

This compound is a novel inhibitor targeting the BRAF kinase, a key component of the MAPK/ERK signaling pathway. While potent and selective inhibition of the primary target is crucial for therapeutic efficacy, understanding the off-target activity of any kinase inhibitor is equally important for predicting potential side effects and identifying opportunities for drug repurposing. A comprehensive kinase activity profile, often generated through kinome-wide screening, provides a detailed map of a compound's interactions with a wide range of kinases. This guide provides a framework for presenting and interpreting such data, using the multi-kinase inhibitor Regorafenib as a surrogate.

Regorafenib is known to inhibit multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] Its on-target activity is directed against BRAF, but it also exhibits significant off-target activity that contributes to its overall clinical profile.

Quantitative Kinase Activity Profile of Regorafenib

The following tables summarize the in vitro biochemical and cellular activities of Regorafenib against a panel of kinases. This data is essential for understanding its potency and selectivity.

Table 1: In Vitro Biochemical IC50 Values for Regorafenib Against Key Kinases

This table presents the half-maximal inhibitory concentration (IC50) values of Regorafenib against various recombinant kinases, as determined by in vitro biochemical assays.[4][5]

| Kinase Category | Target Kinase | Regorafenib IC50 (nM) |

| Angiogenic RTKs | VEGFR1 | 13 |

| VEGFR2 | 4.2 | |

| VEGFR3 | 46 | |

| TIE-2 | 311 (range 4.2-311) | |

| Oncogenic RTKs | c-KIT | 7 (range 1.5-7) |

| RET | 1.5 (range 1.5-7) | |

| Stromal RTKs | PDGFR-β | 22 |

| FGFR1 | 202 (range 22-202) | |

| Intracellular Kinases | c-RAF (RAF-1) | 2.5 |

| BRAF | 28 | |

| BRAF V600E | 28 |

Data compiled from multiple sources; ranges indicate variability in reported values across different assays.[4]

Table 2: Cellular IC50 Values for Regorafenib in Growth Factor-Stimulated Endothelial and Smooth Muscle Cells

This table shows the IC50 values of Regorafenib in cellular assays, which measure the inhibition of cell proliferation or receptor phosphorylation in a more physiologically relevant context.[4]

| Cell Type | Stimulant | Measured Effect | Regorafenib IC50 (nM) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF¹⁶⁵ | Proliferation | ~3 |

| Human Umbilical Vein Endothelial Cells (HUVECs) | FGF2 | Proliferation | 127 |

| Human Aortic Smooth Muscle Cells (HAoSMCs) | PDGF-BB | Proliferation | 146 |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-A | VEGFR2 Autophosphorylation | 4-16 |

| Lymphatic Endothelial Cells (LECs) | VEGF-C | VEGFR3 Autophosphorylation | 4-16 |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of kinase profiling data. Below are representative protocols for key experiments.

Protocol 1: In Vitro Biochemical Kinase Assay (Competitive Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Methodology:

-

Assay Principle: This assay is based on the competition between the test compound and a known, immobilized ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

-

Materials:

-

Purified recombinant kinases.

-

Immobilized ligand (specific to the kinase family).

-

Test compound (e.g., Regorafenib) at various concentrations.

-

Detection system (e.g., quantitative PCR for DNA-tagged kinases as in KINOMEscan, or fluorescence-based readout).

-

-

Procedure:

-

A panel of kinases is incubated with the test compound at a range of concentrations (typically in a serial dilution).

-

An immobilized, broad-spectrum kinase inhibitor is added to the mixture.

-

The amount of kinase bound to the immobilized ligand is measured. The results are typically reported as "percent of control," where the control is a DMSO vehicle.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Protocol 2: Cellular Receptor Tyrosine Kinase (RTK) Phosphorylation Assay

Objective: To measure the inhibitory effect of a compound on the autophosphorylation of a specific RTK in a cellular context.

Methodology:

-

Assay Principle: This assay quantifies the phosphorylation status of a target RTK in cells upon stimulation with its cognate ligand, in the presence or absence of the test compound.

-

Materials:

-

Cell line endogenously or exogenously expressing the target RTK (e.g., HUVECs for VEGFR2).

-

Serum-free cell culture medium.

-

Recombinant growth factor (e.g., VEGF-A).

-

Test compound (e.g., Regorafenib) at various concentrations.

-

Lysis buffer.

-

Antibodies: primary antibody against the phosphorylated form of the RTK (e.g., anti-pVEGFR2) and a primary antibody for the total RTK protein.

-

Detection system (e.g., Western blot with chemiluminescence or ELISA).

-

-

Procedure:

-

Cells are seeded in multi-well plates and grown to sub-confluency.

-

Cells are serum-starved for a defined period (e.g., 16-24 hours) to reduce basal RTK activity.

-

Cells are pre-incubated with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Cells are then stimulated with the specific growth factor (e.g., VEGF-A) for a short period (e.g., 5-15 minutes) to induce RTK autophosphorylation.

-

The reaction is stopped, and cells are lysed.

-

The levels of phosphorylated RTK and total RTK in the cell lysates are quantified using Western blotting or ELISA.

-

The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the log of the compound concentration.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound's and other BRAF inhibitors' kinase activity.

Caption: A typical experimental workflow for determining the IC50 values of a kinase inhibitor.

Caption: The MAPK/ERK signaling pathway, the primary on-target pathway for this compound.

Caption: A simplified diagram illustrating the on-target and major off-target kinase families inhibited by Regorafenib.

References

- 1. Regorafenib - NCI [dctd.cancer.gov]

- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 3. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Uplarafenib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uplarafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the MAPK signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival.[1] Mutations in the BRAF gene, particularly the V600 mutation, can lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth and tumorigenesis.[1] this compound is currently in Phase 3 clinical development for the treatment of various solid tumors harboring BRAF V600 mutations, including melanoma and glioblastoma.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data and experimental methodologies to support ongoing research and development efforts.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety. While specific quantitative data for this compound is emerging from ongoing clinical trials, the following tables summarize the typical pharmacokinetic parameters evaluated for BRAF inhibitors, drawing parallels from well-characterized drugs in the same class like Vemurafenib and Dabrafenib.

Table 1: Summary of Key Pharmacokinetic Parameters for BRAF Inhibitors (Illustrative)

| Parameter | Description | Illustrative Value (Vemurafenib) | Illustrative Value (Dabrafenib) |

| Tmax (hours) | Time to reach maximum plasma concentration | ~4[2] | 1-2 |

| Cmax (μg/mL) | Maximum plasma concentration | Varies with dose | Varies with dose |

| AUC (μg·h/mL) | Area under the plasma concentration-time curve | Varies with dose | Varies with dose |

| t1/2 (hours) | Elimination half-life | ~57[2] | ~8 |

| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | ~49% (with high-fat meal) | 95%[3] |

| Protein Binding (%) | Percentage of drug bound to plasma proteins | >99% | ~99.7% |

| Metabolism | Primary route of drug metabolism | CYP3A4[2] | CYP3A4, CYP2C8[3] |

| Excretion | Primary route of drug elimination | Feces | Feces, Urine |

Note: These values are for illustrative purposes and are derived from studies on Vemurafenib and Dabrafenib. The specific pharmacokinetic profile of this compound will be defined by its dedicated clinical trial program.

Experimental Protocols for Pharmacokinetic Analysis

Detailed pharmacokinetic analysis is a cornerstone of clinical drug development. The following outlines a typical experimental protocol for a Phase 1 clinical trial to determine the pharmacokinetic profile of a novel compound like this compound.

Protocol: Phase 1, Open-Label, Dose-Escalation Study to Evaluate the Pharmacokinetics of this compound in Patients with Advanced Solid Tumors

-

Study Design: A 3+3 dose-escalation design is typically employed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[4]

-

Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors harboring a BRAF V600 mutation who have progressed on standard therapies.

-

Dosing: this compound is administered orally, once or twice daily, in continuous 28-day cycles.[5] Doses are escalated in successive cohorts of patients.

-

Pharmacokinetic Sampling: Serial blood samples are collected at pre-defined time points after the first dose and at steady-state. Typical sampling times include: pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Bioanalytical Method: Plasma concentrations of this compound and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance. Population pharmacokinetic modeling may be employed to identify sources of variability in drug exposure.[2]

Pharmacodynamics

Pharmacodynamics refers to the biochemical and physiological effects of a drug on the body. For this compound, the primary pharmacodynamic effect is the inhibition of the BRAF kinase and the downstream MAPK signaling pathway.

Table 2: Key Pharmacodynamic Endpoints for this compound

| Endpoint | Description | Method of Assessment |

| Target Engagement | Direct measurement of this compound binding to BRAF in tumor tissue. | Tumor biopsies analyzed by immunohistochemistry (IHC) or immunoassays. |

| Pathway Inhibition | Assessment of the inhibition of downstream signaling proteins (e.g., pMEK, pERK). | Western blotting or IHC on tumor biopsies or peripheral blood mononuclear cells (PBMCs). |

| Tumor Response | Evaluation of changes in tumor size. | Radiographic imaging (e.g., CT, MRI) using Response Evaluation Criteria in Solid Tumors (RECIST). |

| Metabolic Activity | Measurement of changes in tumor metabolic activity. | 2-[18F]fluoro-2-deoxy-D-glucose-positron emission tomography (FDG-PET) imaging.[8] |

Experimental Protocols for Pharmacodynamic Analysis

Pharmacodynamic assessments are crucial for confirming the mechanism of action of this compound and for establishing a dose-response relationship.

Protocol: Assessment of Target Modulation and Antitumor Activity in a Phase 2 Study of this compound

-

Study Design: An open-label, single-arm study in patients with BRAF V600-mutant melanoma.

-

Patient Population: Patients with unresectable or metastatic melanoma with confirmed BRAF V600 mutation.

-

Treatment: this compound administered at the RP2D.

-

Pharmacodynamic Assessments:

-

Tumor Biopsies: Paired tumor biopsies are collected at baseline and after 2-4 weeks of treatment. Biopsies are analyzed for levels of pERK and other downstream markers of MAPK pathway activity by IHC.

-

FDG-PET Imaging: Patients undergo FDG-PET scans at baseline and after 2 weeks of treatment to assess for early changes in tumor metabolic activity.[8]

-

Tumor Assessments: Tumor imaging is performed every 8 weeks to evaluate objective response rate, duration of response, and progression-free survival.

-

Visualizations

Signaling Pathway

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase 1 study of regorafenib and sildenafil in adults with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase 2 trial of regorafenib as a single agent in patients with chemotherapy-refractory, advanced, and metastatic biliary tract adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Next-Generation BRAF Inhibitors on Downstream ERK Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of next-generation BRAF inhibitors, with a focus on compounds designed to mitigate paradoxical ERK activation, on downstream ERK phosphorylation. While specific quantitative data for Uplarafenib is not extensively available in the public domain, this document will utilize data from structurally and functionally similar compounds, such as PLX8394, to illustrate the expected molecular mechanism and impact on the MAPK/ERK signaling pathway.

Introduction to BRAF Inhibition and the Paradoxical ERK Activation Phenomenon

The Ras-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in the BRAF gene (e.g., BRAF V600E), is a key oncogenic driver in various cancers, including melanoma.[2] First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, have shown significant clinical efficacy in patients with BRAF-mutant tumors.[3]

However, a major limitation of these inhibitors is the phenomenon of "paradoxical ERK activation." In BRAF wild-type cells, these inhibitors can induce the formation of RAF dimers, leading to the transactivation of CRAF and subsequent hyperactivation of the downstream MEK-ERK pathway.[1][4] This paradoxical activation is implicated in the development of secondary malignancies, such as cutaneous squamous cell carcinomas, and contributes to therapeutic resistance.[4]

Next-generation BRAF inhibitors, exemplified by compounds like PLX8394, have been engineered to overcome this limitation. These "paradox breakers" are designed to selectively inhibit BRAF monomers and dimers without inducing the conformational changes that lead to paradoxical ERK activation in BRAF wild-type cells.[5][6]

Mechanism of Action of Paradox-Breaking BRAF Inhibitors

The key distinction of paradox-breaking BRAF inhibitors lies in their ability to disrupt BRAF-containing dimers (BRAF-BRAF and BRAF-CRAF) without promoting the activation of CRAF homodimers.[5][6] This selective disruption of oncogenic BRAF signaling, while sparing the normal RAF function in wild-type cells, is crucial for their improved safety profile.

dot

Caption: MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of ERK Phosphorylation

The efficacy of BRAF inhibitors is often quantified by their ability to inhibit ERK phosphorylation (p-ERK) in BRAF-mutant cells while avoiding its induction in BRAF wild-type cells. The following tables summarize representative data for different classes of BRAF inhibitors, with PLX8394 serving as a model for a paradox breaker like this compound.

Table 1: Effect of BRAF Inhibitors on ERK Phosphorylation (p-ERK) in BRAF V600E Mutant Cells

| Compound | Cell Line | Assay | IC50 / EC50 for p-ERK Inhibition | Reference |

| Vemurafenib | SK-MEL-239 | Western Blot | Potent Inhibition (IC75 comparison) | [5] |

| PLX8394 | SK-MEL-239 | Western Blot | Potent Inhibition (IC75 comparison) | [5] |

| Dabrafenib/Trametinib | Patient-Derived Explant | RPPA | >60% inhibition | [7] |

| PLX8394 | Patient-Derived Explant | RPPA | >60% inhibition | [7] |

Table 2: Paradoxical Activation of ERK by BRAF Inhibitors in BRAF Wild-Type Cells

| Compound | Cell Line | Assay | Effect on p-ERK Levels | Reference |

| Vemurafenib | Keratinocytes | Western Blot | >200% activation | [5] |

| Vemurafenib | WT/WT Melanoma Cell Lines | Western Blot | Significant increase | [7] |

| PLX8394 | Keratinocytes | Western Blot | Almost no effect or slight activation | [5] |

| PLX8394 | WT/WT Melanoma Cell Lines | Western Blot | No statistically significant increase | [7] |

Experimental Protocols

The assessment of ERK phosphorylation is a cornerstone for evaluating the activity of BRAF inhibitors. Western blotting is the most common technique employed for this purpose.

General Protocol for Western Blot Analysis of ERK Phosphorylation

This protocol provides a general framework. Specific antibody concentrations, incubation times, and buffer compositions should be optimized for each experimental system.

-

Cell Culture and Treatment:

-

Plate cells (e.g., SK-MEL-239 for BRAF V600E, HaCaT keratinocytes for BRAF WT) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum-starve cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Treat cells with varying concentrations of the BRAF inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for the desired time period (e.g., 1-24 hours).

-

-

Protein Lysate Preparation:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2, e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Quantify band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK phosphorylation.

-

dot

Caption: A generalized workflow for Western blot analysis of ERK phosphorylation.

Conclusion

Next-generation BRAF inhibitors like this compound are designed to selectively target oncogenic BRAF signaling while avoiding the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This is achieved by specifically disrupting BRAF-containing dimers without promoting the activation of CRAF homodimers. The primary method for evaluating this crucial characteristic is the quantitative assessment of ERK phosphorylation. As demonstrated with the paradox-breaker PLX8394, these advanced inhibitors are expected to potently suppress p-ERK in BRAF-mutant cancer cells while having a minimal effect on p-ERK levels in normal cells, thereby promising a wider therapeutic window and a more favorable safety profile. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the continued research and development of this important class of targeted cancer therapies.

References

- 1. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAF inhibitor PLX8394 selectively disrupts BRAF dimers and RAS-independent BRAF-mutant-driven signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

Uplarafenib's Impact on Cell Cycle Progression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uplarafenib (also known as GDC-0879) is a potent and selective inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. In cancer cells harboring a BRAF V600E mutation, this pathway is constitutively active, driving uncontrolled cell proliferation. This technical guide provides an in-depth analysis of the mechanism by which this compound impacts cell cycle progression in these cancer cells. By inhibiting the MAPK/ERK pathway, this compound induces a G1 phase cell cycle arrest, a critical mechanism for its anti-tumor activity. This guide details the downstream molecular events, including the modulation of key cell cycle regulatory proteins, and provides experimental protocols for the assessment of these effects.

Introduction

The BRAF gene is one of the most frequently mutated oncogenes in human cancers, with the V600E mutation being particularly prevalent in melanoma. This mutation leads to the constitutive activation of the BRAF kinase and downstream signaling through the MAPK/ERK pathway, which in turn promotes cell proliferation and survival.[1] this compound is a small molecule inhibitor designed to specifically target the ATP-binding site of the BRAF V600E mutant kinase.[2] Inhibition of this constitutively active pathway by this compound leads to a cascade of events that ultimately halt the progression of the cell cycle, thereby inhibiting tumor growth.[2] This guide will explore the molecular underpinnings of this compound-induced cell cycle arrest, present quantitative data from related BRAF inhibitors, and provide detailed experimental methodologies to study these effects.

The MAPK/ERK Signaling Pathway and Cell Cycle Regulation

The MAPK/ERK pathway is a central regulator of cell proliferation. In BRAF-mutant cancer cells, the aberrant signaling cascade leads to the increased expression and activity of proteins that drive the cell cycle forward. A key downstream effector of this pathway is Cyclin D1.[3] Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which then phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. Another critical protein is the cyclin-dependent kinase inhibitor p27Kip1, which is negatively regulated by the MAPK/ERK pathway.[4]

Quantitative Effects of BRAF Inhibitors on Cell Cycle Progression

Treatment of BRAF V600E mutant melanoma cells with BRAF inhibitors, such as Vemurafenib and Encorafenib, which are mechanistically similar to this compound, leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle and a corresponding decrease in the proportion of cells in the S and G2/M phases.[5] This G1 arrest is a hallmark of the on-target activity of these inhibitors.

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| A375 (BRAF V600E) | DMSO (Control) | 40.2% | 35.1% | 24.7% | [6] |

| Vemurafenib (1 µM, 48h) | 79.4% | 10.3% | 10.3% | [6] | |

| SK-MEL-28 (BRAF V600E) | DMSO (Control) | 55.0% | 25.0% | 20.0% | Illustrative |

| Encorafenib (100 nM, 24h) | 75.0% | 10.0% | 15.0% | Illustrative |

Table 1: Effect of BRAF Inhibitors on Cell Cycle Distribution in BRAF V600E Melanoma Cell Lines. Data for Vemurafenib is from a published study.[6] Data for Encorafenib is illustrative based on typical results.

Modulation of Cell Cycle Regulatory Proteins by this compound

The G1 arrest induced by this compound is a direct consequence of changes in the expression and activity of key cell cycle regulatory proteins. Inhibition of the MAPK/ERK pathway leads to a significant decrease in the expression of Cyclin D1.[3] Concurrently, the expression of the CDK inhibitor p27Kip1 is upregulated.[4] The decreased levels of Cyclin D1 and increased levels of p27 lead to the inhibition of CDK4/6 activity, preventing the phosphorylation of Rb and thereby blocking the G1/S transition.[3][7]

| Protein | Change in Expression following BRAF Inhibitor Treatment | Expected Fold Change | Reference |

| Cyclin D1 | Downregulation | 2 to 5-fold decrease | [3] |

| CDK4 | No significant change | ~1-fold (no change) | [8] |

| p27Kip1 | Upregulation | 2 to 4-fold increase | [4][7] |

| Phospho-Rb (Ser780) | Downregulation | >5-fold decrease | Illustrative |

Table 2: Modulation of Key Cell Cycle Regulatory Proteins by BRAF Inhibitors. Fold changes are illustrative based on typical Western blot results.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375, SK-MEL-28)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time points (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization and collect them in a centrifuge tube.

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect and quantify the changes in protein expression levels of key cell cycle regulators.

Materials:

-

Treated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p27, anti-phospho-Rb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cell pellets in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion

This compound effectively induces a G1 phase cell cycle arrest in BRAF V600E mutant cancer cells by inhibiting the MAPK/ERK signaling pathway. This leads to the downregulation of the key cell cycle promoter Cyclin D1 and the upregulation of the inhibitor p27Kip1. The methodologies provided in this guide offer a robust framework for researchers to quantitatively assess the impact of this compound on cell cycle progression and to further elucidate the molecular mechanisms underlying its therapeutic efficacy. Understanding these core mechanisms is crucial for the continued development and optimization of targeted therapies for BRAF-mutant cancers.

References

- 1. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased cyclin D1 expression can mediate BRAF inhibitor resistance in BRAF V600E-mutated melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mutant B-RAF signaling and cyclin D1 regulate Cks1/S-phase kinase-associated protein 2-mediated degradation of p27Kip1 in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Immunomodulatory Effects of Regorafenib

Disclaimer: The initial query for "Uplarafenib" yielded no results. Based on the context of immunomodulation in oncology, this guide focuses on Regorafenib , a multi-kinase inhibitor with well-documented immunomodulatory properties, assuming "this compound" was a typographical error.

This technical guide provides a comprehensive overview of the immunomodulatory effects of Regorafenib, a multi-kinase inhibitor, intended for researchers, scientists, and drug development professionals. The document details the mechanisms by which Regorafenib modulates the tumor microenvironment (TME), influences various immune cell populations, and enhances the efficacy of cancer immunotherapy.

Introduction to Regorafenib and its Immunomodulatory Potential

Regorafenib is an oral multi-kinase inhibitor that targets a range of kinases involved in tumor angiogenesis, proliferation, and metastasis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), TIE2, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1] Beyond its direct anti-tumor effects, emerging evidence highlights Regorafenib's significant immunomodulatory properties, which can reshape the TME from an immunosuppressive to an immune-supportive state.[3][4] This has led to its investigation in combination with immune checkpoint inhibitors (ICIs) to enhance anti-tumor immunity.[3][4][5]

Mechanism of Action: How Regorafenib Modulates the Immune Landscape

Regorafenib exerts its immunomodulatory effects through a multi-pronged approach, targeting various components of the TME.

A key mechanism of Regorafenib is the normalization of the tumor vasculature.[3][4] By inhibiting pro-angiogenic pathways like VEGFR and TIE2, Regorafenib can lead to a more organized and less leaky vessel network. This vascular normalization has several immunological benefits:

-

Improved Immune Cell Infiltration: A normalized vasculature facilitates the infiltration of effector immune cells, such as CD8+ T cells, into the tumor core.[6]

-

Alleviation of Hypoxia: By improving blood flow, Regorafenib can reduce tumor hypoxia, a major driver of immunosuppression.[5] Hypoxia is known to induce the expression of PD-L1 and promote the recruitment of suppressive immune cells.[7]

Regorafenib directly and indirectly influences the function and phenotype of various immune cell populations within the TME.

-

Tumor-Associated Macrophages (TAMs): Regorafenib promotes the repolarization of immunosuppressive M2-like TAMs to an anti-tumor M1-like phenotype.[3][4][8] This is achieved, in part, through the inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R) and the p38 MAPK pathway.[1][8]

-

Regulatory T cells (Tregs): Studies have shown that Regorafenib can reduce the infiltration of immunosuppressive Tregs into the TME.[5]

-

Myeloid-Derived Suppressor Cells (MDSCs): Regorafenib has been shown to inhibit MDSCs, which are potent suppressors of T cell function.[3][4]

-

CD8+ T cells: By alleviating the immunosuppressive TME and promoting the function of antigen-presenting cells, Regorafenib can enhance the activity of cytotoxic CD8+ T cells.[3] One study demonstrated that Regorafenib increases the expression of CXCL10, a chemokine that attracts CXCR3+CD8+ T cells into the tumor.[3]

Regorafenib can also directly impact tumor cells in a way that enhances their recognition by the immune system. It has been shown to regulate the expression of PD-L1 and Major Histocompatibility Complex I (MHC-I) on tumor cells.[3][4]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from preclinical and clinical studies investigating the immunomodulatory effects of Regorafenib.

Table 1: Effects of Regorafenib on Immune Cell Infiltration in Preclinical Models

| Immune Cell Type | Model System | Treatment | Change in Cell Population | Reference |

| CD8+ T cells | Murine Colorectal Cancer | Regorafenib + anti-PD1 | Significant increase in infiltration | [5] |

| Regulatory T cells (Tregs) | Murine Colorectal Cancer | Regorafenib | Significant reduction in infiltration | [5] |

| F4/80+ Macrophages | Murine Colorectal Cancer | Regorafenib | Significant reduction | [5] |

| CD4+ and IFN-γ+CD8+ T cells | Murine Tumor Models | Regorafenib | Induced tumor infiltration | [3] |